2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide
Overview
Description
2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a carbon atom, which is further connected to a cyclobutylmethyl group and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide typically involves the bromination of a suitable precursor. One common method is the reaction of N-(cyclobutylmethyl)-2-methylpropanamide with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative conditions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of N-(cyclobutylmethyl)-2-methylpropanamine.
Oxidation: Formation of 2-methylpropanoic acid derivatives.
Scientific Research Applications
2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The cyclobutylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The amide moiety can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylacetamide: Similar structure but with a simpler alkyl chain.
2-Bromo-N-cyclohexyl-N-methylbenzamide: Contains a cyclohexyl group instead of a cyclobutyl group.
2-Bromo-4-chlorobenzaldehyde: Contains a benzaldehyde moiety instead of an amide.
Uniqueness
2-Bromo-N-(cyclobutylmethyl)-2-methylpropanamide is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-bromo-N-(cyclobutylmethyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWZEIJCUIEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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